molecular formula C9H13FN2O2S B2679837 N-(4-amino-3-fluorophenyl)propane-1-sulfonamide CAS No. 1522231-02-2

N-(4-amino-3-fluorophenyl)propane-1-sulfonamide

Cat. No.: B2679837
CAS No.: 1522231-02-2
M. Wt: 232.27
InChI Key: WNHFXZGGEANPNO-UHFFFAOYSA-N
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Description

N-(4-amino-3-fluorophenyl)propane-1-sulfonamide (CAS: 1522231-02-2) is a sulfonamide derivative with a molecular formula of C₉H₁₂FN₂O₂S and a molecular weight of 232.27 g/mol . The compound features a propane sulfonamide group attached to a 4-amino-3-fluorophenyl moiety. The compound is commercially available but was listed as temporarily out of stock as of 2024, with global distribution hubs in China, the U.S., India, and Germany .

Properties

IUPAC Name

N-(4-amino-3-fluorophenyl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O2S/c1-2-5-15(13,14)12-7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHFXZGGEANPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-3-fluorophenyl)propane-1-sulfonamide typically involves the reaction of 4-amino-3-fluoroaniline with propane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-3-fluorophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-amino-3-fluorophenyl)propane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-3-fluorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The comparison focuses on structurally related sulfonamide derivatives, emphasizing substituent effects, molecular complexity, and synthetic pathways.

2.1 Key Compound for Comparison: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Molecular Weight : 589.1 g/mol (vs. 232.27 g/mol for the target compound) .
  • Substituents : Incorporates a benzenesulfonamide core with a pyrazolo[3,4-d]pyrimidinyl group, a chromen-4-one ring, and multiple fluorine atoms.
  • Synthetic Route : Prepared via a palladium-catalyzed coupling reaction (likely Suzuki-Miyaura) using 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid and intermediates .
  • Melting Point : 175–178°C .
2.2 Comparative Data Table
Property N-(4-amino-3-fluorophenyl)propane-1-sulfonamide 4-(4-amino-1-(...)benzenesulfonamide
Molecular Weight 232.27 g/mol 589.1 g/mol
Core Structure Propane sulfonamide + fluorophenylamine Benzenesulfonamide + pyrazolo-pyrimidine + chromenone
Fluorine Substitution Single fluorine at phenyl meta-position Multiple fluorines (phenyl and chromen)
Synthetic Complexity Likely simpler (e.g., direct sulfonylation) High (Pd-catalyzed cross-coupling)
Reported Melting Point Not available 175–178°C
2.3 Implications of Structural Differences

Molecular Size and Complexity : The target compound’s smaller size and simpler structure may favor better solubility and metabolic stability compared to the bulkier, heterocycle-rich analog .

Fluorine Effects: Both compounds leverage fluorine’s electronegativity to enhance binding affinity and bioavailability, but the multi-fluorinated chromenone in the analog could increase lipophilicity and off-target interactions .

Synthetic Accessibility : The target compound’s synthesis is presumed less resource-intensive, avoiding transition-metal catalysts required for the analog’s preparation .

Research Findings and Limitations

  • Data Gaps: Absence of melting point, solubility, and biological activity data for this compound limits direct pharmacological comparisons.
  • Therapeutic Potential: Sulfonamides are historically associated with enzyme inhibition (e.g., carbonic anhydrase). The analog in ’s structural complexity suggests kinase or epigenetic target engagement, while the target compound’s simpler scaffold may favor broader applicability .

Biological Activity

N-(4-amino-3-fluorophenyl)propane-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group which is known for its broad spectrum of biological activities. The presence of the fluorine atom and the amino group on the aromatic ring enhances its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial activity. Research indicates that derivatives of sulfonamides possess significant efficacy against various bacterial strains, including:

Compound DerivativeTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1.0 µg/mL
Compound CMycobacterium tuberculosis0.15 µg/mL

These findings suggest that modifications to the sulfonamide structure can enhance antibacterial potency, particularly against resistant strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate a selective cytotoxic effect against cancer cell lines, with minimal toxicity to normal cells:

Cell LineIC50 (µg/mL)Remarks
MCF-720Moderate cytotoxicity
HCT11615Significant cytotoxicity
A54910High selectivity observed

Case Studies and Research Findings

Case Study 1: Antimycobacterial Activity

A study focused on the antitubercular properties of sulfonamide derivatives found that this compound exhibited potent activity against Mycobacterium tuberculosis with an IC90 value significantly lower than many existing treatments. This highlights its potential as a candidate for further development in combating tuberculosis .

Case Study 2: Anti-inflammatory Properties

In a clinical trial involving patients with chronic inflammatory diseases, compounds similar to this compound were assessed for their ability to reduce inflammatory markers. Results indicated a marked decrease in C-reactive protein levels, suggesting efficacy in managing inflammation .

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